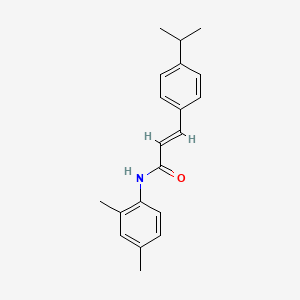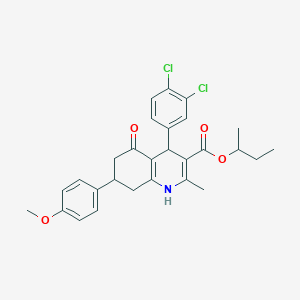
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide, also known as DRAQ5, is a fluorescent dye that is widely used in scientific research. It is a member of the anthraquinone family of dyes and is commonly used to stain DNA in living and fixed cells. DRAQ5 has gained popularity due to its ability to penetrate cell membranes and bind to DNA without causing significant damage to the cells.
Wirkmechanismus
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide binds to DNA by intercalating between the base pairs of the double helix. This results in an increase in the fluorescence of the dye, which can be detected using a fluorescence microscope or flow cytometer. The binding of this compound to DNA does not interfere with the normal functioning of the DNA molecule, making it an ideal dye for studying DNA in living cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in living cells. It does not cause significant DNA damage or interfere with cell division. However, it can induce apoptosis in some cell types at high concentrations. This compound has also been shown to inhibit the activity of some enzymes involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has several advantages over other DNA dyes. It has a high binding affinity for DNA, which allows for the detection of low levels of DNA in cells. It is also compatible with a wide range of fixatives and staining protocols, making it a versatile dye for scientific research. However, this compound has some limitations. It is not suitable for use in live-cell imaging due to its low photostability. It also has a relatively low quantum yield, which can make it difficult to detect in some applications.
Zukünftige Richtungen
There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide in scientific research. One area of interest is the development of new applications for the dye, such as the detection of DNA damage and the study of chromatin structure. Another area of interest is the development of new derivatives of this compound with improved photostability and quantum yield. Finally, there is a need for further research into the mechanism of action of this compound and its effects on cellular processes.
Synthesemethoden
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide involves the reaction of 2,4-dinitrophenol with 2-bromoacetophenone to form 2-(4-nitrophenoxy)acetophenone. This intermediate is then reacted with 9,10-anthraquinone-2,7-disulfonyl chloride to form this compound. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide is commonly used in scientific research as a fluorescent dye to stain DNA in living and fixed cells. It is used in a wide range of applications, including cell cycle analysis, apoptosis detection, and cell proliferation studies. This compound is also used in flow cytometry, confocal microscopy, and high-content screening.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c25-20(12-30-15-8-6-14(7-9-15)24(28)29)23-13-5-10-18-19(11-13)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZZANIFGILHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
![2-{[3-(2,4-dichloro-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4990258.png)

![N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)
![2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)





![N-[3-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4990348.png)
![3-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4990354.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4990366.png)